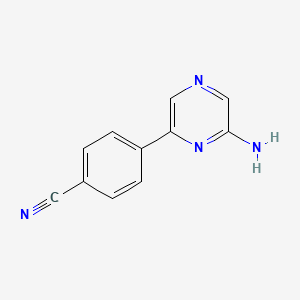

4-(6-Aminopyrazin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-aminopyrazin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)10-6-14-7-11(13)15-10/h1-4,6-7H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDARFHBCDVTBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744831 | |

| Record name | 4-(6-Aminopyrazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126634-72-7 | |

| Record name | 4-(6-Aminopyrazin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 6 Aminopyrazin 2 Yl Benzonitrile

Strategic Synthetic Routes to the 4-(6-Aminopyrazin-2-yl)benzonitrile Core

The assembly of the this compound core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and substituent diversity.

Multi-component Cyclization Reactions for Pyrazine (B50134) Ring Construction

Multi-component reactions (MCRs) provide an efficient pathway to construct the pyrazine ring system from simple, acyclic precursors in a single step. nih.govacsgcipr.org These reactions often involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation to form the aromatic pyrazine ring. youtube.com For instance, the reaction of a substituted glyoxal (B1671930) with an aminonitrile derivative can lead to the formation of the aminopyrazine core. The key advantage of MCRs lies in their atom economy and the ability to rapidly generate molecular diversity. acsgcipr.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Strategies for Aryl-Heteroaryl Linkage

Transition metal-catalyzed cross-coupling reactions are a cornerstone for forging the crucial aryl-heteroaryl bond in this compound. researchgate.netnih.gov The Suzuki-Miyaura coupling is a particularly powerful and widely used method. nih.govnih.govrsc.orgyoutube.com This reaction typically involves the coupling of an arylboronic acid or ester with a halogenated heteroaromatic compound in the presence of a palladium catalyst and a base. nih.govyoutube.com

In the context of synthesizing this compound, a common strategy involves the Suzuki coupling of 4-cyanophenylboronic acid with a 2-amino-6-halopyrazine derivative. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and minimizing side reactions. nih.govnih.gov

| Catalyst System | Reactants | Conditions | Yield |

| Pd(PPh₃)₄ / Na₂CO₃ | 4-Cyanophenylboronic acid, 2-Amino-6-chloropyrazine | Toluene/Ethanol/Water, Reflux | Good to Excellent |

| PdCl₂(dppf) / K₂CO₃ | 4-Cyanophenylboronic acid, 2-Amino-6-bromopyrazine | Dioxane, 80-100 °C | High |

| NiCl₂(PCy₃)₂ / K₃PO₄ | Aryl Carbamates, Arylboronic acids | Toluene, 110°C | Good to Excellent nih.gov |

| CataXCium A Pd G3 | Ortho-bromoanilines, Boronic esters | Not Specified | Good to Excellent nih.gov |

Regioselective Amination and Nitrilation Techniques in Pyrazine Functionalization

The introduction of the amino and nitrile groups onto the pyrazine and benzene (B151609) rings, respectively, requires precise regiochemical control.

Amination: The direct amination of a pre-functionalized pyrazine ring can be challenging. A more common approach involves the use of a leaving group, such as a halogen, at the desired position. For instance, nucleophilic aromatic substitution (SNAr) of a chloropyrazine derivative with ammonia (B1221849) or an ammonia equivalent can install the amino group. beilstein-journals.org In some cases, amination can occur at a position distant from the leaving group, a phenomenon known as tele-substitution. beilstein-journals.org Transition metal-free methods for the amination of nitrobenzenes have also been developed, offering an alternative route. nih.gov

Nitrilation: The nitrile group is often introduced onto the aromatic ring through various methods. One common strategy is the Sandmeyer reaction, where an aniline (B41778) precursor is diazotized and then treated with a cyanide salt. Another approach is the direct cyanation of an aryl halide or triflate using a cyanide source and a transition metal catalyst, such as palladium or nickel. The ammoxidation of alkylbenzenes is an industrial method for producing benzonitriles. medcraveonline.com

Synthesis of Precursors and Related Intermediates

The synthesis of this compound relies on the availability of key precursors.

2-Amino-6-chloropyrazine: This intermediate is a crucial building block. sigmaaldrich.com It can be synthesized from 2,6-dichloropyrazine (B21018) through a regioselective amination reaction.

4-Cyanophenylboronic acid: This is a key coupling partner in Suzuki reactions and is commercially available or can be synthesized from 4-bromobenzonitrile.

Guanine-based precursors: In some synthetic routes, guanine (B1146940) can be used as a starting material, which is then chlorinated and further functionalized. researchgate.netgoogle.comgoogle.com

Functional Group Interconversions on the this compound Scaffold

Once the core structure is assembled, the nitrile group offers a versatile handle for further chemical modifications. nih.govresearchgate.net

Transformations of the Nitrile Group (e.g., to Carboxylic Acid, Amide, and Other Nitrogen-Containing Moieties)

The nitrile group can be readily converted into a variety of other functional groups, significantly expanding the chemical space accessible from this compound. nih.govresearchgate.net

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.orgchemistrysteps.comchemguide.co.uk Heating with a strong acid like hydrochloric acid or a strong base like sodium hydroxide (B78521) is typically required. libretexts.orgchemguide.co.uk

Conversion to Amide: Partial hydrolysis of the nitrile group under controlled conditions can yield the corresponding amide. acs.orgtandfonline.comtandfonline.comlibretexts.orgchemistrysteps.com Various reagents and methods have been developed for this transformation, including acid-catalyzed hydration and the use of metal catalysts. acs.orgtandfonline.com For example, a mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate the conversion of nitriles to amides. acs.org

Reduction to Amine: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgnumberanalytics.com

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For example, [3+2] cycloaddition with azides can produce tetrazoles. numberanalytics.comnumberanalytics.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | HCl (aq), heat or NaOH (aq), heat | 4-(6-Aminopyrazin-2-yl)benzoic acid libretexts.orgchemguide.co.uk |

| Hydration | TFA-H₂SO₄ | 4-(6-Aminopyrazin-2-yl)benzamide acs.org |

| Hydration | H₂O₂, Sodium Molybdate (catalyst), Ethanol | 4-(6-Aminopyrazin-2-yl)benzamide tandfonline.com |

| Reduction | LiAlH₄, then H₂O | [4-(6-Aminopyrazin-2-yl)phenyl]methanamine libretexts.orgnumberanalytics.com |

| Cycloaddition | NaN₃, NH₄Cl | 5-(4-(6-Aminopyrazin-2-yl)phenyl)-1H-tetrazole numberanalytics.com |

Chemical Modifications of the Aminopyrazine Moiety (e.g., Alkylation, Acylation, Arylation)

The amino group on the pyrazine ring of this compound is a key functional handle for introducing structural diversity. However, its modification through reactions like alkylation, acylation, and arylation is not always straightforward due to the electronic nature of the pyrazine ring and the nucleophilicity of the amino group.

Alkylation: The direct N-alkylation of aminopyrazines using alkyl halides in the presence of a base is often challenging, leading to low yields and the formation of complex mixtures. thieme-connect.com The weakly basic and poorly nucleophilic nature of the 2-aminopyrazine (B29847) nitrogen can be hampered by side reactions such as over-alkylation and the formation of quaternary salts at the ring nitrogen atoms. thieme-connect.com Depending on the strength of the base used, elimination reactions from the alkyl halides can also compete with the desired substitution. thieme-connect.com

A more efficient and higher-yielding alternative is reductive amination. thieme-connect.com This method involves reacting the aminopyrazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This approach has been successfully used for the N,N'-dialkylation of various aminopyrazine derivatives, providing a methodology with greater synthetic utility than traditional base-mediated alkylation. thieme-connect.com However, the specific compound this compound has shown resistance to reductive amination under certain conditions due to its extreme insolubility in common organic solvents like 1,2-dichloroethane (B1671644) and tetrahydrofuran. thieme-connect.com

Acylation: N-acylation is a fundamental transformation for creating amide bonds, which are crucial in many biologically active molecules. nih.govnih.gov The reaction typically involves treating the aminopyrazine with an acylating agent such as an acyl chloride or carboxylic acid. For instance, the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is achieved by condensing pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid using titanium tetrachloride (TiCl₄) as a mediating agent. mdpi.com Enzymatic methods are also emerging as a greener alternative for the selective acylation of amino groups. Studies on other amino-containing compounds have shown that enzymes like aminoacylases can catalyze the acylation of amino acids in aqueous media, offering high selectivity and avoiding harsh chemical reagents. nih.gov

Arylation: Introducing an aryl group onto the amino nitrogen (N-arylation) of an aminopyrazine can be achieved through cross-coupling reactions. The Chan-Lam coupling, which uses copper catalysts, and the Buchwald-Hartwig amination, which employs palladium catalysts, are standard methods for forming C-N bonds. tandfonline.comorganic-chemistry.org These reactions typically couple the amine with an arylboronic acid or an aryl halide. However, a significant challenge in the arylation of aminopyrazines and related N-heterocycles is controlling the regioselectivity. Competitive arylation can occur at the heterocyclic ring carbons (C-arylation) or at the ring nitrogens, leading to undesired side products. nih.gov For example, in the arylation of 5-aminopyrazoles, competitive N-arylation is a known issue that can lower the yield of the desired C-4 arylated product. nih.gov

Interactive Table: Summary of Chemical Modification Methods for the Aminopyrazine Moiety

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for pyrazine derivatives, which are applicable to the synthesis of this compound. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Application of Aqueous Media and Micellar Catalysis in Heterocyclization Reactions

A significant advancement in green synthesis is the replacement of volatile and often toxic organic solvents with water. acsgcipr.org Water is a safe, non-flammable, and environmentally benign medium. Syntheses performed in aqueous media can simplify workup procedures and reduce the generation of organic waste. researchgate.net For example, a completely green and improved catalyst-free method for the synthesis of pyrano[2,3-c]pyrazole-carbonitriles has been developed using water as the solvent. researchgate.net

To overcome the poor solubility of many organic substrates in water, micellar catalysis has emerged as a powerful technology. acsgcipr.org This technique involves using a catalytic amount of a surfactant in water. Above a certain concentration (the critical micelle concentration), the surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic exterior. These micelles act as nanoreactors, solubilizing the organic reactants within their core and facilitating the reaction. acsgcipr.org This approach not only removes the need for bulk organic solvents but can also lead to enhanced reaction rates and milder reaction conditions, typically at ambient temperatures. acsgcipr.org The development of "designer" surfactants has further expanded the scope of micellar catalysis for a wide range of organic transformations, including the heterocyclization reactions necessary for forming the pyrazine core. acsgcipr.orgresearchgate.net

Optimization of Catalyst Systems for Enhanced Reaction Efficiency and Selectivity

The development of highly efficient and selective catalyst systems is another cornerstone of sustainable chemistry. For pyrazine synthesis, significant efforts have been made to replace noble-metal catalysts (like palladium and ruthenium) with catalysts based on more earth-abundant and less toxic metals such as manganese, iron, and copper. nih.govacs.org

Manganese pincer complexes, for instance, have been shown to be effective catalysts for the synthesis of 2,5-disubstituted pyrazines through the acceptorless dehydrogenative self-coupling of β-amino alcohols. nih.govacs.org This method is highly atom-economical, producing only hydrogen gas and water as byproducts. nih.gov Optimization studies have explored the effects of the catalyst structure, base, solvent, and temperature to maximize product yield. nih.govacs.org

Interactive Table: Optimization of Catalyst Systems for Pyrazine Synthesis

Structure Activity Relationships Sar and Structure Property Relationships Spr in the 4 6 Aminopyrazin 2 Yl Benzonitrile Series

Analysis of Substituent Effects on Biological Potency and Target Selectivity

The potency and selectivity of a drug candidate are paramount for its therapeutic success. In the 4-(6-aminopyrazin-2-yl)benzonitrile series, even minor chemical modifications can lead to significant changes in biological activity.

Impact of Benzonitrile (B105546) versus Carboxyphenyl Substitutions on Kinase Activity

The benzonitrile group is a key feature of the this compound scaffold. The nitrile group can participate in crucial hydrogen bonding interactions within the active sites of target kinases. nih.gov For instance, the nitrile group of a methyl-benzonitrile moiety has been observed to form hydrogen bonds with arginine and serine residues in the S1 pocket of the dipeptidyl peptidase-4 (DPP-4) enzyme. brieflands.com

Replacing the benzonitrile with a carboxyphenyl group introduces a carboxylic acid moiety. This change significantly alters the electronic and steric properties of the molecule. While the carboxylic acid can also act as a hydrogen bond donor and acceptor, its acidic nature can lead to different binding orientations and interactions compared to the more neutral nitrile group. The choice between a benzonitrile and a carboxyphenyl substituent can therefore be a critical determinant of kinase inhibitory potency and selectivity, depending on the specific amino acid residues present in the kinase's active site.

Influence of Amino Group Modifications on Pyrazine (B50134) Pharmacological Properties

The amino group on the pyrazine ring is a vital component for the pharmacological properties of this class of compounds. imist.ma Modifications to this group can profoundly impact biological activity. nih.gov For example, the primary amine can act as a hydrogen bond donor, and its basicity can influence interactions with acidic residues in a target protein.

Studies on related heterocyclic scaffolds have shown that derivatization of an amino group can modulate affinity and functional activity. For example, functionalization of an amino group in certain agonist compounds with different sulfonamides led to a significant improvement in D3 receptor affinity. researchgate.net However, such modifications can also lead to a loss of agonist potency. researchgate.net The nature of the substituent on the amino group, its size, and its electronic properties are all critical factors that can be fine-tuned to optimize the desired pharmacological profile. imist.ma

Stereoelectronic and Positional Effects of Functional Groups on Ligand-Target Engagement

The specific placement and electronic nature of functional groups on the this compound scaffold are crucial for effective ligand-target engagement. chemrxiv.org Even subtle changes in the position of a substituent can dramatically alter binding affinity and biological activity. This highlights the importance of a precise three-dimensional fit between the ligand and its binding site.

For example, in a series of 2,4,6-triaminopyrimidine (B127396) derivatives, it was found that a short distance between the aminopyrimidine core and a basic moiety was beneficial for affinity to the human histamine (B1213489) H4 receptor. nih.gov Furthermore, the presence of a lipophilic group in a specific region of the molecule was necessary to maintain high affinity. nih.gov Similarly, in studies of equilibrative nucleoside transporter (ENT) inhibitors, the addition of a methyl group to the meta position or an ethyl or oxymethyl group to the para position of a benzene (B151609) ring was able to restore inhibitory activity on both ENT1 and ENT2. polyu.edu.hk These findings underscore the intricate interplay of steric and electronic factors in determining the biological activity of a compound. nih.gov

Optimization of Key Pharmacokinetic and Pharmacodynamic Parameters

Beyond target potency, a successful drug candidate must possess favorable pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. The optimization of these parameters is a key focus in the development of the this compound series.

Ligand Lipophilicity Efficiency (LLE) in Structure-Based Drug Design

Ligand Lipophilicity Efficiency (LLE), also referred to as Ligand-Lipophilicity Efficiency, is a crucial metric in drug design that evaluates the quality of a compound by linking its potency to its lipophilicity. wikipedia.org It is calculated as the pIC50 (or pEC50) minus the LogP of the compound. wikipedia.org A higher LLE value is generally desirable, as it indicates that a compound achieves high potency without excessive lipophilicity. core.ac.uk High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org

Assessment of Metabolic Stability and Clearance (e.g., in vitro Microsomal and Hepatocyte Stability)

In vitro assays using liver microsomes and hepatocytes are commonly employed to evaluate the metabolic stability of compounds like those in the this compound series. researchgate.net These assays measure the rate at which the parent compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s. nih.gov The results are often reported as the in vitro half-life (t1/2) or intrinsic clearance (Clint). thermofisher.com

For example, a study on a series of piperazin-1-ylpyridazines, which share some structural similarities with the pyrazine core, demonstrated that targeted structural modifications could improve the in vitro intrinsic clearance by more than 50-fold. nih.gov By identifying the metabolic "hot spots" in the molecule, researchers can make chemical changes to block metabolism at those sites, thereby increasing the compound's stability. For instance, replacing a metabolically labile hydrogen atom with a fluorine atom or another group that is resistant to metabolism can significantly enhance the metabolic half-life. Data from these in vitro studies help to guide the design of more metabolically robust analogs. mdpi.com

Interactive Data Table: In Vitro Metabolic Stability of this compound Analogs

Below is a hypothetical data table illustrating how metabolic stability data for a series of analogs might be presented.

| Compound ID | Modification | Microsomal t1/2 (min) | Hepatocyte Clint (µL/min/10^6 cells) |

| ABC-101 | Parent Compound | 15 | 50 |

| ABC-102 | R1 = F | 45 | 15 |

| ABC-103 | R2 = CH3 | 20 | 40 |

| ABC-104 | R1 = F, R2 = CH3 | 60 | 10 |

This table allows for a direct comparison of how different substituents (R1 and R2) impact the metabolic stability in both microsomal and hepatocyte assays. Such data is invaluable for establishing clear structure-stability relationships.

Aqueous Solubility Considerations in Compound Design and Bioavailability

The aqueous solubility of a compound is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its oral bioavailability. In the development of the this compound series of compounds, achieving adequate aqueous solubility is a key challenge that must be addressed to ensure potential therapeutic efficacy. Poor solubility can lead to low absorption from the gastrointestinal tract, resulting in insufficient drug concentration at the target site.

The structure of this compound itself presents a complex case for predicting aqueous solubility. The molecule incorporates both hydrophobic and hydrophilic functionalities. The benzonitrile moiety is largely hydrophobic, while the aminopyrazine ring, with its nitrogen atoms and amino group, introduces polarity and the potential for hydrogen bonding with water. The amino group (-NH2) and the pyrazine nitrogens can act as hydrogen bond acceptors, and the amino group can also be a hydrogen bond donor. informahealthcare.com These interactions are crucial for dissolution in aqueous media.

In drug design, several strategies can be employed to enhance the aqueous solubility of lead compounds like those in the this compound series. These approaches focus on modifying the molecular structure to decrease lipophilicity and/or disrupt the crystal lattice packing. Common tactics include:

Introduction of Polar Functional Groups: Incorporating additional polar groups, such as hydroxyl (-OH) or carboxylic acid (-COOH) moieties, can increase a molecule's ability to form hydrogen bonds with water, thereby improving solubility. nih.govrsc.org For example, modifying the phenyl ring or the pyrazine ring with such groups could be a viable strategy.

Disruption of Molecular Planarity: The planarity of the aromatic system contributes to strong crystal packing. Introducing non-planar, saturated ring systems (heterocycles like piperazine (B1678402) or morpholine) can disrupt this packing, lower the melting point, and improve solubility. researchgate.net

Ionizable Groups: The introduction of acidic or basic centers that can be ionized at physiological pH is a well-established method for increasing solubility. rsc.org The existing amino group on the pyrazine ring provides a basic center, but its effectiveness can be modulated by the electronic effects of the rest of the molecule.

Prodrug Approaches: A less soluble drug can be chemically modified into a more soluble prodrug form, which is then converted back to the active parent drug within the body. informahealthcare.com

These structural modifications must be carefully balanced against their potential impact on the compound's biological activity and other pharmacokinetic properties.

Illustrative Structure-Solubility Relationships

The following table provides a qualitative comparison of structural features and their likely influence on the aqueous solubility of this compound and related compounds.

| Compound Name | Structure | Key Structural Features | Expected Impact on Aqueous Solubility |

| Benzene | C₆H₆ | Non-polar, aromatic hydrocarbon | Very Low |

| Benzonitrile | C₇H₅N | Aromatic ring with a polar nitrile group | Low |

| Pyrazine | C₄H₄N₂ | Polar heterocyclic aromatic ring | Moderate solubilityofthings.com |

| 4-Aminobenzonitrile (B131773) | C₇H₆N₂ | Benzonitrile with a polar amino group | Low to Insoluble chemicalbook.comnih.govfishersci.com |

| This compound | C₁₁H₈N₄ | Combination of hydrophobic benzonitrile and polar aminopyrazine moieties | Likely Low |

Advanced Spectroscopic and Crystallographic Investigations of 4 6 Aminopyrazin 2 Yl Benzonitrile and Its Derivatives

Detailed Analysis of Intermolecular Interactions and Crystal Packing Motifs

Application of Hirshfeld Surface Analysis and Intermolecular Interaction Energy Calculations:This computational analysis is performed using the crystallographic data to visualize and quantify the different types of intermolecular contacts and their relative contributions to the crystal stability.

Further research or the publication of the crystal structure of 4-(6-Aminopyrazin-2-yl)benzonitrile by the scientific community is awaited to enable a detailed and accurate discussion as per the requested advanced analysis.

Advanced Spectroscopic Characterization for Structural Confirmation and Purity Assessment (e.g., High-Resolution NMR, IR, Mass Spectrometry)

Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (High-Resolution Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the specific compound this compound is not publicly available. The structural confirmation and purity assessment of a novel compound rely critically on these analytical techniques. While data exists for precursor molecules and related derivatives, no published research providing the specific spectra for this compound could be located.

For context, the characterization of related benzonitrile (B105546) and pyrazine (B50134) derivatives involves a standard suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the carbon-hydrogen framework. For a compound like this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyrazine and benzonitrile rings, as well as a characteristic signal for the amino group protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution pattern on both rings. Similarly, ¹³C NMR provides the number and electronic environment of unique carbon atoms, including the nitrile carbon.

Infrared (IR) Spectroscopy is used to identify functional groups. Key vibrational frequencies would be anticipated for the amino (N-H stretching), nitrile (C≡N stretching), and the aromatic ring (C=C and C-H stretching) moieties of the molecule. For example, the nitrile group typically exhibits a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₈N₄).

Although specific data for the target compound is unavailable, the tables below show typical spectroscopic data for a key precursor, 4-aminobenzonitrile (B131773) , and a related compound, 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile , to illustrate the type of data required for full characterization.

Illustrative Spectroscopic Data of Related Compounds

Table 1: Spectroscopic Data for 4-Aminobenzonitrile

This table presents the characteristic spectroscopic data for 4-aminobenzonitrile, a potential starting material for the synthesis of the target compound.

| Technique | Data Type | Observed Values/Characteristics | Reference |

| ¹H NMR | Chemical Shift (δ) | δ ~7.4 ppm (d, 2H), ~6.6 ppm (d, 2H), ~4.3 ppm (s, 2H, NH₂) | chemicalbook.com |

| ¹³C NMR | Chemical Shift (δ) | Signals appear around δ 100-152 ppm | chemicalbook.com |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H stretch, C≡N stretch, Aromatic C-H and C=C stretches | nist.gov |

| Mass Spectrometry | Molecular Weight | 118.14 g/mol | nist.gov |

Click on a row to view more details.

Table 2: Properties of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile

This table shows properties for a derivative where a dichloropyrimidine is linked to a benzonitrile group, demonstrating the complexity of related structures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆Cl₂N₄ | nih.gov |

| Molecular Weight | 265.09 g/mol | nih.gov |

| IUPAC Name | 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile | nih.gov |

| CAS Number | 329187-59-9 | nih.gov |

Click on a row to view more details.

Without access to the specific experimental spectra for this compound, a detailed analysis and confirmation of its structure and purity according to the requested outline cannot be completed. The generation of such data would require the de novo synthesis and subsequent analytical characterization of the compound in a laboratory setting.

Computational Chemistry and Theoretical Studies on 4 6 Aminopyrazin 2 Yl Benzonitrile

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly crucial in drug discovery for understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Target Enzymes (e.g., CSNK2A X-ray Co-crystal Structures)

Research has identified 4-(6-aminopyrazin-2-yl)benzonitrile and its derivatives as potent inhibitors of Casein Kinase 2 (CSNK2), a protein kinase implicated in various diseases, including cancer and viral infections. nih.govnih.gov Molecular docking studies have been pivotal in understanding how these compounds bind to the ATP-binding site of the CSNK2A subunit. By utilizing X-ray co-crystal structures of CSNK2A, researchers can simulate the docking of this compound and its analogs. These simulations predict the most stable binding poses and estimate the binding affinity, often expressed as a docking score or binding energy. For instance, derivatives of this compound have been shown to achieve nanomolar inhibitory concentrations against CSNK2A, and computational models help to rationalize this high potency by revealing an optimal fit within the active site. nih.govnih.gov

Analysis of Specific Polar and Non-Polar Interactions within Active Sites

The efficacy of a ligand is heavily dependent on the network of interactions it forms within the protein's active site. Computational analysis allows for a detailed examination of these interactions. For this compound derivatives targeting CSNK2A, docking studies reveal key interactions that contribute to their binding affinity and selectivity. nih.gov

These interactions typically include:

Hydrogen Bonds: The amino group on the pyrazine (B50134) ring and the nitrogen atoms within the pyrazine ring itself are often predicted to form crucial hydrogen bonds with amino acid residues in the CSNK2A active site.

π-π Stacking: The aromatic rings of the benzonitrile (B105546) and pyrazine moieties can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

Hydrophobic Interactions: The non-polar regions of the molecule contribute to binding through hydrophobic interactions with corresponding pockets in the enzyme.

The nitrile group of the benzonitrile fragment, with its partial negative charge, can also participate in specific interactions, such as C-H⋯N interactions with hydrogen bond donors in the protein environment. nih.gov The precise nature and geometry of these polar and non-polar contacts, as predicted by molecular docking, are essential for guiding the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of a molecule's properties based on its electronic structure. These methods can predict various molecular attributes, from the distribution of electrons to the energetics of chemical reactions.

Theoretical Studies of Electronic Properties and Molecular Orbitals

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. nih.gov These calculations can determine the distribution of electron density, molecular electrostatic potential, and the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Electronic Property | Significance |

| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying positive and negative regions that are key to intermolecular interactions. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

These fundamental electronic properties are crucial for understanding the molecule's behavior in biological systems and for predicting its reactivity in various chemical environments.

Reaction Pathway Analysis, Transition State Characterization, and Hydrogen Migration Mechanisms

Quantum chemical calculations are also employed to model chemical reactions involving this compound. This includes mapping out potential reaction pathways, identifying and characterizing the structures and energies of transition states, and elucidating reaction mechanisms. For instance, these methods can be used to study the rotational barriers of substituent groups, potential tautomeric forms, and the mechanisms of intermolecular interactions like hydrogen bonding. susu.ru While specific reaction pathway analyses for this exact compound are not extensively published, the methodologies are well-established for similar aromatic and heterocyclic systems. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox)

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADME-Tox prediction models offer a rapid and cost-effective way to assess these properties early in the drug discovery process. nih.govbenthamscience.com

A variety of computational tools and web servers, such as pkCSM and SwissADME, are used to predict the ADME-Tox profile of this compound and its derivatives. researchgate.netfrontiersin.org These predictions are based on the molecule's structure and physicochemical properties.

Below is a hypothetical, illustrative data table of predicted ADME-Tox properties for a compound like this compound, based on typical parameters evaluated for small molecules.

| ADME-Tox Parameter | Predicted Value/Classification | Implication |

| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects. |

| CYP450 Inhibition (e.g., CYP2D6) | Non-inhibitor | Lower potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

These in silico predictions provide a valuable preliminary assessment of the compound's drug-likeness and potential safety concerns. frontiersin.org For example, predicting low blood-brain barrier permeability is often desirable for drugs targeting peripheral tissues to minimize central nervous system side effects. Similarly, a low potential for inhibiting key metabolic enzymes like cytochrome P450s suggests a lower risk of adverse drug-drug interactions. frontiersin.org While these computational predictions require experimental validation, they are indispensable for prioritizing and guiding the development of new chemical entities.

Virtual Screening Methodologies for the Discovery of Novel Bioactive Analogs

The discovery and development of novel bioactive analogs of the chemical compound this compound are significantly accelerated by computational chemistry and theoretical studies. Among these, virtual screening methodologies stand out as a powerful and cost-effective strategy for identifying promising new molecules from large chemical libraries. These in silico techniques simulate the binding of potential drug candidates to a biological target, allowing for the prioritization of compounds for further experimental testing.

Virtual screening approaches can be broadly categorized into two main types: ligand-based and structure-based methods. The choice of methodology often depends on the availability of structural information for the biological target of interest.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the target protein is unknown, ligand-based virtual screening becomes a valuable tool. This approach leverages the knowledge of existing active compounds, such as this compound, to identify new molecules with similar properties that are likely to exhibit the desired biological activity.

One of the key techniques in LBVS is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are critical for a molecule's biological activity. By creating a pharmacophore model based on the known active compound, it is possible to screen large databases for molecules that match this spatial arrangement of features. For instance, a pharmacophore model for analogs of this compound would likely include features corresponding to the aminopyrazine ring, the benzonitrile group, and their relative orientation.

Another important LBVS method is 3D Quantitative Structure-Activity Relationship (3D-QSAR) . This method establishes a mathematical correlation between the 3D properties of a set of known active molecules and their biological activities. The resulting model can then be used to predict the activity of new, untested compounds. For pyrazine derivatives, 3D-QSAR studies have been successfully employed to highlight the structural requirements for inhibitory activity against specific targets, such as indicating that the incorporation of strong electron-withdrawing groups into the pyrazine ring can influence inhibitory activity. japsonline.com

Structure-Based Virtual Screening (SBVS)

In cases where the 3D structure of the biological target (e.g., a protein kinase) is available, structure-based virtual screening offers a more direct approach to drug discovery. SBVS methods simulate the interaction between a ligand and its target protein at the atomic level.

Molecular docking is the most widely used SBVS technique. It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. This method involves computationally placing a large number of molecules from a database into the binding site of the target protein and scoring their potential interactions. For example, in the search for kinase inhibitors with a pyrazine scaffold, molecular docking studies can identify key amino acid residues within the kinase's catalytic pocket that are crucial for ligand-receptor interactions, such as the formation of hydrogen bonds. japsonline.combibliomed.org The results of a docking study can rank compounds based on their predicted binding affinity, helping to select the most promising candidates for synthesis and biological evaluation. drugbank.com

The general workflow for a virtual screening campaign to discover novel bioactive analogs of this compound is outlined below:

| Step | Description |

| 1. Target Identification and Preparation | Identify the biological target of interest and obtain its 3D structure (either experimentally via X-ray crystallography or NMR, or computationally via homology modeling). The structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site. |

| 2. Ligand Database Preparation | A large library of chemical compounds is prepared for screening. This can include commercially available compounds, in-house libraries, or virtually generated molecules. The 3D structures of these ligands are generated and optimized. japsonline.com |

| 3. Virtual Screening | The chosen virtual screening method (e.g., pharmacophore screening or molecular docking) is applied to filter the ligand database. In a hierarchical approach, a rapid but less accurate method might be used first, followed by a more computationally intensive and accurate method for the top-scoring hits. mdpi.com |

| 4. Hit Selection and Prioritization | The results of the virtual screening are analyzed, and a set of "hit" compounds is selected based on scoring functions, binding poses, and other criteria. These hits are then prioritized for further investigation. |

| 5. Experimental Validation | The prioritized hit compounds are acquired or synthesized and then tested in biological assays to confirm their activity and determine their potency. |

Advanced Virtual Screening Techniques

Recent advancements in computational power and algorithms have led to the development of more sophisticated virtual screening methods. Deep learning-based generative models , for instance, can design entirely new molecules with desired properties. These models can be trained on known active compounds, like pyrazine derivatives, to generate novel scaffolds that are predicted to have high affinity and selectivity for a specific target. tandfonline.comtandfonline.com This approach has the potential to explore a much larger chemical space than traditional virtual screening libraries.

By integrating these diverse virtual screening methodologies, researchers can efficiently navigate the vast landscape of chemical possibilities to discover novel and potent bioactive analogs of this compound, ultimately accelerating the development of new therapeutic agents.

Future Directions and Emerging Research Perspectives for 4 6 Aminopyrazin 2 Yl Benzonitrile

Design and Synthesis of Novel Analogs with Enhanced Potency, Selectivity, and in vivo Efficacy

The development of novel analogs of 4-(6-Aminopyrazin-2-yl)benzonitrile is a primary focus for enhancing its therapeutic potential. Research on similar 2,6-disubstituted pyrazines has demonstrated that modifications at both the 2- and 6-positions of the pyrazine (B50134) core can significantly impact biological activity and selectivity.

Modifications at the Pyrazine 6-Position: Strategic modifications to the amino group at the 6-position are crucial for improving selectivity against specific biological targets. For instance, in related pyrazine series, replacing a simple amino or substituted amino group with bulkier or isosteric moieties has led to improved selectivity for certain kinases over others. Research on analogs has explored substituents like isopropoxyindoles and ortho-methoxy anilines to enhance selectivity for the kinase CSNK2A over PIM3. nih.govnih.gov This approach, which targets subtle conformational differences in the ATP-binding pockets of kinases, could be applied to the this compound scaffold to develop more selective inhibitors. nih.gov

Modifications at the Pyrazine 2-Position: The 4-cyanophenyl group at the 2-position is a key structural feature. Studies on related compounds where this was replaced by a 4'-carboxyphenyl group found it to be optimal for potent inhibition of certain targets like CSNK2A, with little tolerance for further changes. nih.govnih.gov This suggests that the benzonitrile (B105546) moiety is critical for activity, likely engaging in important interactions within a target's active site. Future design strategies could explore subtle modifications, such as altering the electronics of the phenyl ring with other substituents or replacing the nitrile group with other hydrogen bond acceptors like amides or small heterocyclic rings, to fine-tune potency and pharmacokinetic properties.

The synthesis of these novel analogs often employs modern organic chemistry techniques. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are instrumental for efficiently creating the carbon-carbon bond between the pyrazine core and the benzonitrile ring. nih.gov Furthermore, nucleophilic aromatic substitution (SNAr) and reductive amination are key methods for introducing diverse substituents at the 6-amino position. nih.gov

| Analog Type | R-Group at Pyrazine 6-Position | Synthetic Strategy | Goal |

| Indole Analog | 6-isopropoxyindole | Suzuki Coupling, SNAr | Improve selectivity (e.g., for CSNK2A over PIM3) |

| Aniline (B41778) Analog | ortho-methoxy aniline | Suzuki Coupling, SNAr | Enhance kinome-wide selectivity |

| Alkylated Amine | Varied alkyl/aryl groups | Reductive Amination | Explore structure-activity relationships (SAR) |

Exploration of Undiscovered Therapeutic Applications and Biological Targets

While the initial interest in aminopyrazine scaffolds often revolves around kinase inhibition for oncology, the structural motif holds promise for a wider range of diseases.

Antiviral Applications: Recent research has identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), an enzyme whose activity is exploited by various viruses for their replication. nih.govnih.gov Analogs have shown efficacy in inhibiting the replication of β-coronaviruses, such as Murine Hepatitis Virus (MHV), in a manner that correlates with their CSNK2A inhibitory activity. nih.gov This opens a compelling new avenue for investigating this compound and its derivatives as potential broad-spectrum antiviral agents.

Neurodegenerative Diseases: Other nitrogen-containing heterocyclic scaffolds, such as 2-aminopyridines, are being investigated as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Given the structural similarities, exploring the potential of this compound and its analogs as modulators of targets relevant to neurodegeneration represents a logical and potentially fruitful area of research.

Other Potential Targets: The versatility of the aminopyrazine core means it could be tailored to interact with a wide array of biological targets. Pyrazoline derivatives, for example, have been explored for applications including anti-inflammatory, antibacterial, and as cannabinoid receptor antagonists for treating metabolic disorders. nih.gov A systematic screening of this compound against diverse target classes could uncover entirely new therapeutic applications.

Advancements in Scalable and Cost-Effective Synthetic Strategies for Production

For any promising compound to move from the laboratory to clinical application, the development of a scalable and economically viable synthesis is paramount. Current synthetic routes often rely on multi-step processes that may not be suitable for large-scale production.

Future research will likely focus on process optimization and the development of novel synthetic methodologies. This includes:

One-Pot Reactions: Designing cascade or one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. researchgate.net

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Catalyst Development: Investigating more efficient and robust catalysts for key steps like cross-coupling reactions can lower production costs and reduce the environmental impact of the synthesis.

Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous solvents, reducing energy consumption, and designing atom-economical reactions, will be crucial for sustainable large-scale production.

Integration of High-Throughput Screening and Omics Data for Deeper Mechanistic Understanding

Modern drug discovery is increasingly driven by large-scale data and automation. The integration of high-throughput screening (HTS) and "omics" technologies is essential for accelerating the development of this compound.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular pathway. Automated platforms equipped with instrumentation like the Envision HTS plate reader and the Opera Phenix Plus High-Content Screening System can rapidly assess the activity of a library of newly synthesized analogs. cuanschutz.edu This enables the swift identification of structure-activity relationships (SAR) and the selection of the most promising candidates for further development. High-content screening, in particular, provides detailed imaging data on cellular responses, offering deeper insights into a compound's mechanism of action. cuanschutz.edu

Omics Data Integration:

Genomics and Transcriptomics: By analyzing changes in gene expression (e.g., via RNA-seq) in cells treated with this compound, researchers can identify the cellular pathways modulated by the compound. This can help confirm its on-target activity and uncover potential off-target effects or novel mechanisms of action.

Proteomics: Techniques like thermal shift assays can be used on a proteome-wide scale to identify which proteins directly bind to the compound, helping to confirm intended targets and discover new ones.

Chemoproteomics: This approach uses chemical probes derived from the parent compound to identify its protein targets directly within a complex biological system, providing a powerful tool for mechanistic deconvolution.

Facilitating Collaborative Research Initiatives in Chemical Biology, Medicinal Chemistry, and Pharmaceutical Development

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is a complex, interdisciplinary endeavor. Advancing the research on this compound will require synergistic collaborations among various scientific fields.

Medicinal Chemistry and Chemical Biology: Medicinal chemists will focus on the design and synthesis of novel analogs, while chemical biologists will develop and utilize tools and assays to probe the biological functions of these compounds in cellular and in vivo models.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level details of how the compound and its analogs bind to their protein targets. This information is invaluable for structure-based drug design, enabling the rational design of more potent and selective molecules. nih.gov

Pharmacology and Pharmaceutical Development: Pharmacologists will characterize the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics of lead compounds. Collaboration with pharmaceutical development experts is crucial for formulation, toxicology studies, and navigating the regulatory pathways necessary for clinical trials.

By fostering open, collaborative research initiatives, the scientific community can pool resources and expertise to overcome challenges and accelerate the translation of promising findings into tangible therapeutic benefits.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For instance, benzonitrile protons appear as singlet peaks at δ 7.6–8.2 ppm, while pyrazine NH₂ resonates at δ 6.8–7.1 ppm .

- X-ray Crystallography : Single-crystal studies reveal dihedral angles (e.g., 72.91° between aromatic rings) and hydrogen-bonding networks (O–H···N interactions stabilize conformation) .

Advanced Application :

Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to model electronic properties. For example, HOMO-LUMO gaps correlate with charge-transfer efficiency in fluorescence studies .

How do solvent polarity and steric effects influence fluorescence properties in photochemical studies?

Q. Advanced Research Focus

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize twisted intramolecular charge-transfer (TICT) states, broadening emission spectra. Nonpolar solvents (e.g., toluene) favor planar configurations (PICT states) .

- Steric Hindrance : Bulky substituents on the pyrazine ring restrict rotation, reducing non-radiative decay and enhancing quantum yield. For example, methoxy groups increase fluorescence lifetime by 20% compared to hydroxyl analogs .

What mechanistic insights explain its role as a precursor in heterocyclic synthesis?

Advanced Research Focus

The compound acts as a scaffold for:

- Cyclocondensation Reactions : Reacts with hydrazines or hydroxylamines to form pyrazole or isoxazole derivatives. For example, β-amino-α,γ-dicyanocrotononitrile condensation yields pyridazine derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups, enabling diversification for high-throughput screening .

How can computational modeling guide the design of derivatives with improved selectivity?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR or CYP450 enzymes). Pyrazine NH₂ groups form hydrogen bonds with active-site residues (e.g., Lys721 in EGFR) .

- ADMET Prediction : Use QSAR models to predict pharmacokinetics. LogP values <3.5 correlate with better bioavailability, while >5.0 indicate hepatotoxicity risks .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.